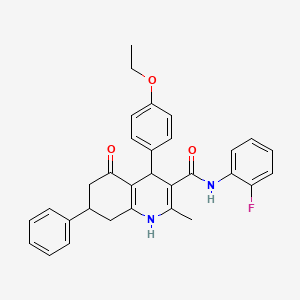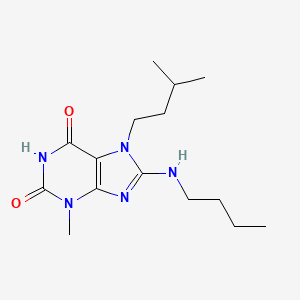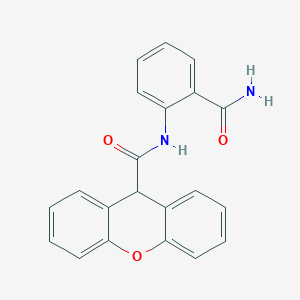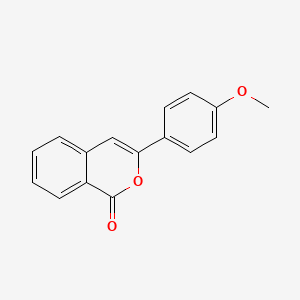![molecular formula C24H25F3O3 B11639869 3-hexyl-4-methyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B11639869.png)
3-hexyl-4-methyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hexyl-4-methyl-7-{[3-(trifluoromethyl)phenyl]methoxy}-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hexyl-4-methyl-7-{[3-(trifluoromethyl)phenyl]methoxy}-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-7-hydroxy-2H-chromen-2-one and 3-(trifluoromethyl)benzyl bromide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Hexyl-4-methyl-7-{[3-(trifluoromethyl)phenyl]methoxy}-2H-chromen-2-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohol derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-hexyl-4-methyl-7-{[3-(trifluoromethyl)phenyl]methoxy}-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-Methyl-7-{[3-(trifluoromethyl)phenyl]methoxy}-2H-chromen-2-one: Lacks the hexyl group, which may affect its biological activity and solubility.
3-Hexyl-4-methyl-2H-chromen-2-one: Lacks the trifluoromethylphenyl group, which may influence its pharmacological properties.
Uniqueness
3-Hexyl-4-methyl-7-{[3-(trifluoromethyl)phenyl]methoxy}-2H-chromen-2-one is unique due to the presence of both the hexyl and trifluoromethylphenyl groups, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C24H25F3O3 |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
3-hexyl-4-methyl-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-2-one |
InChI |
InChI=1S/C24H25F3O3/c1-3-4-5-6-10-21-16(2)20-12-11-19(14-22(20)30-23(21)28)29-15-17-8-7-9-18(13-17)24(25,26)27/h7-9,11-14H,3-6,10,15H2,1-2H3 |
InChI Key |
JAXAPKLUAGWOFU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C2=C(C=C(C=C2)OCC3=CC(=CC=C3)C(F)(F)F)OC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(3,4-dimethoxybenzyl)-3-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-1,2,4-triazin-5(2H)-one](/img/structure/B11639807.png)

![Ethyl 4-{[4-(ethoxycarbonyl)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate](/img/structure/B11639812.png)
![methyl 2-{2-(3-chlorophenyl)-3-[(4-ethoxy-3-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11639815.png)
![(5E)-1-(2-fluorophenyl)-5-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11639816.png)
![3-butyl-2-[(2-methylprop-2-en-1-yl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11639820.png)
![Ethyl 4-[(2,3-dimethylphenyl)amino]-6-methoxyquinoline-3-carboxylate](/img/structure/B11639822.png)
![2-Amino-1-(3,5-dichlorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11639827.png)


![Ethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-2-propyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11639839.png)
![3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11639840.png)
![(5Z)-3-methyl-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11639842.png)
